(11-cis,13-cis)-Retinoic acid

Descripción

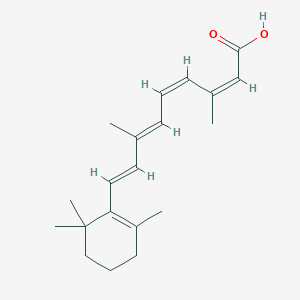

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-SMMNRBFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3555-80-4 | |

| Record name | 11,13-Di-cis-retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,13-DI-CIS-RETINOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YMK8CRV7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Generation and Metabolism of 11 Cis,13 Cis Retinoic Acid

Biosynthetic Pathways of (11-cis,13-cis)-Retinoic Acid

The synthesis of cis-isomers of retinoic acid involves a multi-step enzymatic cascade, beginning with the generation of a retinol (B82714) precursor. The pathway for 13-cis-retinoic acid, a closely related isomer, is well-documented and initiated by the specific generation of its precursor, 13-cis-retinol (B135769). nih.gov

The critical step in the generation of 13-cis-retinoic acid is the formation of its direct precursor, 13-cis-retinol (13cROL). nih.gov This reaction is catalyzed by a specific isomerohydrolase enzyme.

A novel enzyme identified as 13-cis isomerohydrolase (13cIMH) is responsible for the specific generation of 13-cis-retinol. nih.govresearchgate.net This enzyme, found predominantly in the brain, utilizes all-trans-retinyl ester (atRE) as its direct substrate, converting it exclusively to 13-cis-retinol. nih.govuniprot.org The enzymatic activity of 13cIMH is iron-dependent and associated with cellular membranes, which is essential for its function. nih.gov The discovery of 13cIMH provided the first evidence of a specific enzymatic pathway for producing 13-cis retinoids in neuronal tissues. nih.gov

Kinetic Properties of 13cIMH

| Parameter | Value | Substrate |

| Km | 2.6 μM | all-trans-retinyl ester |

| kcat | 4.4 × 10⁻⁴ s⁻¹ | all-trans-retinyl ester |

Data derived from studies on purified 13cIMH. nih.govuniprot.org

13cIMH is a homolog of the well-known retinal pigment epithelium-specific 65-kDa protein (RPE65), which is a key enzyme in the visual cycle. nih.govresearchgate.net Both enzymes are iron-dependent isomerohydrolases that use all-trans-retinyl ester as a substrate. nih.govpnas.org However, they exhibit crucial differences in their product specificity. While 13cIMH exclusively generates 13-cis-retinol, RPE65 predominantly produces 11-cis-retinol (B117599) (the chromophore for vision) along with a minor amount of 13-cis-retinol. nih.govarvojournals.orgnih.gov This difference in product outcome is determined by key amino acid residues within the enzymes' structures. arvojournals.orgnih.gov For instance, studies in zebrafish homologs showed that a single amino acid mutation could switch the product specificity of 13cIMH to that of RPE65, and vice versa. arvojournals.orgnih.gov

Comparison of 13cIMH and RPE65

| Feature | 13-cis Isomerohydrolase (13cIMH) | RPE65 Isomerohydrolase |

| Primary Product | Exclusively 13-cis-retinol nih.govnih.gov | Predominantly 11-cis-retinol arvojournals.org |

| Substrate | all-trans-retinyl ester nih.gov | all-trans-retinyl ester pnas.orgpnas.org |

| Metal Cofactor | Iron (Fe²⁺) nih.gov | Iron (Fe²⁺) pnas.orgnih.gov |

| Cellular Location | Membrane-associated nih.gov | Membrane-associated nih.gov |

| Primary Tissue | Brain nih.gov | Retinal Pigment Epithelium (RPE) nih.gov |

Following the generation of the retinol precursor, a subsequent oxidation step is required to form the corresponding retinoic acid. In the established pathway for 13-cis-retinoic acid, 13-cis-retinol is oxidized to 13-cis-retinal (B14616), which is then further oxidized to 13-cis-retinoic acid. who.intnih.gov This sequential oxidation is analogous to the synthesis of all-trans-retinoic acid from all-trans-retinol, which involves retinol dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs). wikipedia.orgnih.gov While an enzyme capable of oxidizing 13-cis-retinol to 13-cis-retinal has been described, it is theoretically possible that a similar enzymatic process could convert a di-cis retinol, such as (11-cis,13-cis)-retinol, into this compound. who.intnih.gov

Enzymatic Generation of (11-cis,13-cis)-Retinol Precursor

Interconversion with Other Retinoic Acid Isomers

Retinoic acid isomers are not static molecules and can undergo structural inter-conversions. This isomerization is a key aspect of their metabolism and biological activity.

It is proposed that many of the biological effects of 13-cis-retinoic acid are mediated through its isomerization to the more potent all-trans-retinoic acid (ATRA). who.intnih.govnih.gov This conversion has been observed in various cell culture models and is considered a significant part of its mechanism of action. nih.govnih.gov Approximately 20-30% of 13-cis-retinoic acid can be converted to ATRA in the body. mdpi.com This interconversion can also be influenced by external factors, such as light, which can cause photoisomerization among various geometric isomers, including all-trans, 9-cis, 11-cis, 13-cis, and di-cis forms.

Isomerization to 9-cis Retinoic Acid (9cRA)

The biological activity of 13-cis-retinoic acid is partly attributed to its capability to isomerize into more potent forms, such as all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9cRA). nih.gov This conversion process allows 13-cis-RA, which does not directly activate nuclear retinoid receptors, to influence gene expression. nih.govhmdb.ca

In vitro studies using rat liver microsomes have demonstrated that 13-cis-RA can be isomerized to atRA and also to 9cRA. nih.gov The thermodynamic stability favors the conversion from the 13-cis form to the all-trans form. nih.gov This isomerization is not solely an enzymatic process, as it can still occur, albeit at a reduced rate, in boiled microsomes, suggesting a non-enzymatic component. nih.gov Research with bovine liver membranes has also shown the ability to convert atRA into both 13-cis-RA and 9-cis-RA, indicating a reversible network of isomerization pathways connecting these key retinoids. nih.govresearchgate.net Further evidence from studies on human intestinal mucosa homogenates shows that the small intestine can isomerize atRA, with 13-cis-retinoic acid being the main cis isomer produced. researchgate.net

In vivo experiments in rats have confirmed a rapid exchange between atRA and 9cRA after administration of either isomer. nih.gov While the direct conversion from 13-cis-RA to 9-cis-RA in vivo is less characterized, it is understood that the interconnected isomerization pathways likely result in the formation of small quantities of 9-cis-RA from 13-cis-RA. nih.govoup.com

Metabolic Fate and Catabolism of 13-cis-Retinoic Acid

The metabolism of 13-cis-retinoic acid is a critical process that governs its activity and clearance from the body. It involves several key pathways, primarily oxidation and glucuronidation, which transform the parent compound into more polar metabolites for excretion. psu.eduwho.int

Formation of Oxidized Metabolites (e.g., 4-oxo-13-cis-RA)

A primary metabolic pathway for 13-cis-retinoic acid in humans is oxidation at the C4 position of the cyclohexenyl ring. nih.gov This reaction yields 4-oxo-13-cis-retinoic acid (4-oxo-13-cis-RA), which has been identified as the major and most abundant metabolite of 13-cis-RA in human blood. nih.govnih.gov In clinical studies, plasma concentrations of 4-oxo-13-cis-RA have been observed to be significantly higher—sometimes more than three-fold—than those of the parent 13-cis-RA. nih.govnih.gov

The conversion is catalyzed by several cytochrome P450 (P450) enzymes, with studies highlighting CYP3A4 as playing a major role in the transformation of 13-cis-RA to 4-oxo-13-cis-RA. psu.edunih.gov Other P450 enzymes, such as CYP2C8, CYP2C9, and CYP2B6, are also implicated in the oxidative metabolism of 13-cis-RA. psu.edumdpi.com

Glucuronidation and Secretion

Following oxidation, both 13-cis-retinoic acid and its primary metabolite, 4-oxo-13-cis-RA, undergo a phase II metabolic reaction known as glucuronidation. psu.edunih.gov This process involves the conjugation of the retinoic acid molecule with a glucuronic acid moiety, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. psu.edu The addition of the highly polar glucuronic acid group significantly increases the water solubility of the retinoid, facilitating its excretion from the body, primarily through bile. psu.eduwho.int

The resulting product, 13-cis-retinoyl-β-glucuronide, is a major biliary metabolite. who.int Studies have also detected high levels of 4-oxo-13-cis-RA glucuronide in patients, confirming that oxidation followed by glucuronidation is a major metabolic sequence for 13-cis-RA. nih.gov

Several UGT isoforms are responsible for the glucuronidation of 13-cis-RA and its 4-oxo metabolite. Research has identified UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 as the primary enzymes involved in this pathway in humans. psu.edu Among these, UGT1A9 is considered particularly important for in vivo glucuronidation due to its favorable enzyme kinetics and high expression levels in both the liver and intestine. psu.edu

Molecular Mechanisms of 11 Cis,13 Cis Retinoic Acid Action

Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Interactions

The primary mechanism of retinoic acid action involves its binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ). aacrjournals.orgbioscientifica.com These receptors function as ligand-dependent transcription factors. aacrjournals.org Upon binding a retinoid ligand, RARs and RXRs form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. wikipedia.orgmdpi.comtocris.com This binding initiates a cascade of events leading to either the activation or repression of gene transcription. tocris.com

Binding Affinity of (11-cis,13-cis)-Retinoic Acid to RARs and RXRs

The binding affinity of various retinoic acid isomers to RARs and RXRs is a critical determinant of their biological activity. All-trans-retinoic acid (atRA) binds with high affinity exclusively to RARs, while 9-cis-retinoic acid binds to both RARs and RXRs. nih.govnih.gov In contrast, studies have shown that this compound, similar to 13-cis-retinoic acid, exhibits a significantly lower binding affinity for both RARs and RXRs compared to atRA and 9-cis-retinoic acid. nih.govnih.gov Specifically, 13-cis-retinoic acid has been reported to have a 100-fold lower affinity for RARs than atRA or 9-cis-retinoic acid and does not show specific binding to RXRs. nih.gov Research characterizing the binding of various stereoisomers of retinoic acid to RARs and RXRs found that among the tested isomers, including 7-cis, 9-cis, 11-cis, and 13-cis-RA, only 9-cis-RA effectively competes for binding to RXRs. nih.govpnas.org

| Retinoid Isomer | Receptor Target(s) | Relative Binding Affinity |

| All-trans-retinoic acid (atRA) | RARs | High |

| 9-cis-retinoic acid | RARs and RXRs | High |

| 13-cis-retinoic acid | RARs | Low nih.gov |

| This compound | RARs and RXRs | Low (inferred from 13-cis data) nih.govnih.gov |

Potential for Isomerization-Dependent Receptor Activation

Given the low binding affinity of this compound for RARs and RXRs, a prominent hypothesis is that its biological effects are mediated through its isomerization to more active forms, such as all-trans-retinoic acid (atRA) or 9-cis-retinoic acid. nih.govwho.int It has been proposed that 13-cis-retinoic acid may act as a pro-drug that undergoes intracellular isomerization to atRA. nih.govhmdb.ca This conversion would allow it to indirectly activate RAR-mediated signaling pathways. nih.govwho.int Studies have demonstrated that 13-cis-retinoic acid can be isomerized to atRA in various cell types, and this isomerization is considered a key activation step for its therapeutic effects. hmdb.capnas.org For instance, in cultured human sebocytes, a marked isomerization of 13-cis-retinoic acid to atRA was observed, leading to significantly higher intracellular levels of the all-trans isomer. nih.gov This sebocyte-specific event suggests a targeted mechanism for the activation of 13-cis-retinoic acid. nih.gov Both 9-cis and 13-cis-retinoic acid can isomerize to the more stable atRA isomer in the body. tocris.com

RAR- and RXR-Independent Pathways of this compound

While the classical pathway of retinoic acid action is through RAR and RXR, evidence suggests the existence of non-genomic or receptor-independent mechanisms. nih.govnih.gov It is possible that this compound could modulate gene expression by binding to an as-yet-unidentified nuclear receptor. nih.gov Alternatively, it might influence cellular processes by enhancing the translation of target gene mRNA or increasing protein stability. nih.gov Some studies have indicated that 13-cis-retinoic acid can induce apoptosis in certain cell types through a mechanism that is independent of RARs. researchgate.net For example, in SEB-1 sebocytes, the induction of apoptosis by 13-cis-retinoic acid was not blocked by a pan-RAR antagonist, suggesting a pathway distinct from classical receptor activation. researchgate.net Furthermore, research has shown that 13-cis-retinoic acid can down-regulate the angiotensin type 1 receptor through a mechanism independent of both glucose and RAR/RXR activation. bioscientifica.com

Regulation of Gene Expression by this compound

The ultimate effect of this compound, whether through direct receptor interaction, isomerization, or independent pathways, is the regulation of gene expression. This regulation can occur through both direct and indirect mechanisms, leading to changes in cellular function.

Direct and Indirect Transcriptional Regulation

Direct transcriptional regulation by retinoic acid involves the binding of the RAR-RXR heterodimer to RAREs in the promoter regions of target genes, thereby directly influencing their transcription rates. spandidos-publications.com Indirect regulation, on the other hand, can occur through various mechanisms. For instance, retinoic acid can affect the expression of other transcription factors or signaling molecules, which in turn regulate the expression of downstream genes. Retinoids can also exert their effects through transcription-independent pathways, such as inhibiting AP-1-regulated cell proliferation or NF-κB activity. nih.gov The regulation of gene expression by this compound is likely a combination of these direct and indirect mechanisms, complicated by its potential isomerization to more active forms.

Identification of Target Genes and Gene Regulatory Networks

A vast number of genes are regulated by retinoic acid, with estimates suggesting over 500 direct and indirect target genes. frontiersin.org The identification of specific genes targeted by this compound is an ongoing area of research. In the context of glioblastoma, treatment with 13-cis-retinoic acid has been shown to induce the expression of genes that could potentially limit its therapeutic efficacy, such as HOXB7, FGF2, VEGF, and IL-8. nih.gov However, combination therapies may suppress the upregulation of these resistance genes. nih.gov In human meibomian gland epithelial cells, 13-cis-retinoic acid is hypothesized to alter gene and protein expression, leading to changes in cell proliferation and survival. arvojournals.org The specific gene regulatory networks affected by this compound are likely cell-type dependent and influenced by the local enzymatic machinery responsible for its potential isomerization. spandidos-publications.com

| Gene | Function | Effect of 13-cis-Retinoic Acid | Reference |

| HOXB7 | Transcription factor | Induced expression in glioblastoma | nih.gov |

| FGF2 | Growth factor | Induced expression in glioblastoma | nih.gov |

| VEGF | Angiogenesis factor | Induced expression in glioblastoma | nih.gov |

| IL-8 | Pro-inflammatory cytokine | Induced expression in glioblastoma | nih.gov |

| p21 | Cell cycle inhibitor | Increased protein expression in sebocytes | researchgate.net |

| Cyclin D1 | Cell cycle promoter | Decreased expression in sebocytes | researchgate.net |

| Angiotensin type 1 receptor | G-protein coupled receptor | Down-regulation in rat liver and aortic cells | bioscientifica.com |

Impact on mRNA Translation and Protein Stability

Beyond its classical role in modulating gene transcription via nuclear receptors, this compound, also known as 13-cis-retinoic acid (13cRA), is suggested to exert influence at the post-transcriptional level. One of the proposed mechanisms for its physiological function includes the enhancement of target gene mRNA translation or the stability of the resulting protein. nih.gov This suggests a regulatory layer that is independent of direct gene activation.

The stability of mRNA is governed by various cis-acting elements within the transcript, often in the 3' untranslated region (3'UTR), and the trans-acting RNA-binding proteins that recognize them. Elements rich in Guanine-Uracil (GU-rich elements or GREs) and Adenine-Uracil (AU-rich elements or AREs) are known to be over-represented in short-lived mRNAs. plos.org The differential impact of these elements in various cell types suggests a cell-specific regulation of mRNA decay. plos.org RNA-binding proteins like CUGBP1, which binds to GREs, are key regulators of mRNA decay. plos.org While direct studies on this compound's effect on these specific decay mechanisms are limited, its ability to activate diverse signaling pathways could potentially influence the function of such RNA-binding proteins, thereby affecting the translation and stability of specific mRNAs.

Interaction with Other Signaling Pathways

This compound engages in significant cross-talk with other major intracellular signaling pathways, thereby modulating a range of cellular processes from inflammation to gene expression.

Cross-talk with JNK and NF-κB Signaling

This compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are pivotal in inflammation and cancer progression. In human pancreatic ductal adenocarcinoma cells, co-treatment with 13-cis-RA and 1,25-dihydroxyvitamin D3 significantly blocks tumor necrosis factor-alpha (TNF-α)-mediated activation of both JNK and NF-κB pathways. frontiersin.orgnih.gov This inhibition leads to a downstream decrease in the expression and activity of matrix metallopeptidase-9 (MMP-9), a key enzyme in cancer cell invasion. nih.gov

The mechanism of this inhibition involves a reduction in the phosphorylation of key signaling proteins. Specifically, the co-treatment decreases the phosphorylation levels of JNK and IκBα (the inhibitor of NF-κB) in the cytoplasm. nih.gov This prevents the degradation of IκBα and subsequent translocation of the active NF-κB subunit, RelA (p65), to the nucleus. nih.gov Consequently, the nuclear levels of RelA and components of the AP-1 transcription factor (c-fos and phosphorylated c-Jun) are reduced. nih.gov

| Signaling Pathway | Key Molecule Affected | Effect of this compound | Downstream Consequence | Reference |

| JNK Pathway | Phospho-JNK | Decreased phosphorylation | Reduced activation of AP-1 (c-Jun) | nih.gov |

| NF-κB Pathway | Phospho-IκBα | Decreased phosphorylation | Reduced nuclear translocation of RelA (p65) | nih.gov |

| NF-κB Pathway | RelA (p65 NF-κB) | Reduced nuclear levels | Decreased transcription of NF-κB target genes | nih.gov |

| AP-1 | Phospho-c-Jun, c-fos | Reduced nuclear levels | Decreased transcription of AP-1 target genes | nih.gov |

This table summarizes the inhibitory effects of this compound (in co-treatment) on key components of the JNK and NF-κB signaling pathways.

Influence on PPAR Activation Pathway

This compound signaling intersects with the peroxisome proliferator-activated receptor (PPAR) pathway. PPARs are nuclear receptors that, upon ligand binding, form heterodimers with retinoid X receptors (RXRs) to regulate the transcription of genes involved in metabolism and cell differentiation. frontiersin.org Retinoic acids can bind to and activate both RARs and RXRs, and through RXR, they can influence PPAR signaling. frontiersin.orgaacrjournals.org

Specifically, 13-cis-RA has been shown to increase the mRNA expression of PPARγ in rat adipose tissue. dovepress.com This suggests a role for 13-cis-RA in adipogenesis and fat metabolism, processes primarily controlled by PPARγ. dovepress.com Furthermore, retinoic acids can activate PPARβ/δ subunits, which are involved in pro-survival gene activation, particularly when the ratio of fatty acid-binding protein 5 (FABP5) to cellular retinoic acid-binding protein II (CRABPII) is high. frontiersin.org The interplay is complex, as the ultimate effect of RA on preadipocyte differentiation depends on the specific isomer, its concentration, and the relative availability of RAR and RXR in the cells. dovepress.com

| Receptor Interaction | Mechanism | Functional Outcome | Reference |

| PPAR/RXR | RXR acts as a heterodimerization partner for PPARs. | (11-cis,13-cis)-RA can influence PPAR signaling via its interaction with RXR. | frontiersin.org |

| PPARγ | Increased mRNA expression in adipose tissue. | Modulation of adipogenesis and fat metabolism. | dovepress.com |

| PPARβ/δ | Potential activation of this subunit. | Activation of pro-survival genes. | frontiersin.org |

This table details the interaction points between this compound and the PPAR signaling pathway.

Modulation of Angiotensin Type 1 Receptor (AT1) Expression

A notable molecular action of 13-cis-RA is the specific down-regulation of the Angiotensin Type 1 (AT1) receptor. bioscientifica.comnih.gov This effect is significant as the AT1 receptor is a key component of the renin-angiotensin system, mediating vasoconstriction and cellular growth. nih.gov The reduction in AT1 receptor expression by 13-cis-RA occurs in a dose- and time-dependent manner at both the mRNA and protein levels. nih.govmedrxiv.org

Interestingly, this regulatory action is independent of the classical retinoid signaling pathway involving RAR/RXR activation. bioscientifica.comnih.gov Instead, 13-cis-RA activates the MAP Kinase (ERK1/2) pathway. bioscientifica.com The proposed cascade is that 13-cis-RA treatment leads to the rapid phosphorylation of ERK1/2, which in turn activates the expression of the transcription factor Early Growth Response-1 (Egr-1). nih.gov Egr-1 then physically interacts with Specificity Protein 1 (Sp1), a critical trans-activator for basal AT1 receptor expression. This Egr-1/Sp1 interaction disrupts the binding of Sp1 to the AT1 receptor promoter, leading to transcriptional repression and reduced receptor expression. nih.gov

| Step | Molecule/Process | Role in Pathway | Effect of this compound | Reference |

| 1 | ERK1/2 (MAP Kinase) | Upstream Kinase | Induces phosphorylation | bioscientifica.com |

| 2 | Egr-1 | Transcription Factor | Induces de novo protein synthesis | nih.gov |

| 3 | Sp1 | Basal Transactivator of AT1R | Egr-1 disrupts Sp1 binding to the promoter | nih.gov |

| 4 | AT1 Receptor mRNA/Protein | Receptor Expression | Expression is transcriptionally repressed | nih.govnih.gov |

This table outlines the novel, non-classical signaling cascade through which this compound down-regulates AT1 receptor expression.

Interaction with Notch Pathway and Inflammation

Retinoic acids are known to regulate critical cellular processes, including stem cell differentiation, through interactions with various signaling pathways, including the Notch pathway and inflammatory cascades. aacrjournals.org this compound exhibits significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov

In a model of chronic allograft nephropathy, 13-cis-RA acted as a potent anti-inflammatory and anti-fibrotic agent. nih.gov It significantly reduced the infiltration of mononuclear cells and strikingly lowered the mRNA expression of pro-inflammatory chemokines such as RANTES (CCL5), MCP-1 (CCL2), and IP-10 (CXCL10). nih.gov The suppression of RANTES/CCL5 was found to be mapped to a promoter region containing binding sites for IRF-1 and NF-κB, although direct binding of retinoid receptors was excluded, pointing towards an indirect regulatory mechanism. nih.gov

Furthermore, in human meibomian gland epithelial cells, 13-cis-RA was found to alter the expression of thousands of genes, including many involved in inflammation. arvojournals.org It specifically increased the production of the pro-inflammatory mediator Interleukin-1β (IL-1β) and the enzyme matrix metallopeptidase 9 (MMP-9) in this cell type, indicating that its inflammatory effects can be context- and cell-type-specific. arvojournals.org Retinoids are generally known to down-regulate the expression of inflammatory molecules in immune cells like microglia. nih.gov

| Biological Context | Key Molecules/Processes Affected | Observed Effect of this compound | Reference |

| Chronic Allograft Nephropathy | Infiltrating mononuclear cells | Number significantly diminished | nih.gov |

| Pro-inflammatory Chemokines (RANTES, MCP-1, IP-10) | mRNA expression strikingly lower | nih.gov | |

| RANTES/CCL5 Promoter | Suppression via a module with IRF-1/NF-κB elements | nih.gov | |

| Meibomian Gland Epithelial Cells | Genes related to inflammation | Expression significantly altered | arvojournals.org |

| Interleukin-1β (IL-1β), MMP-9 | Generation increased | arvojournals.org | |

| General Immune Regulation | Notch Pathway, Inflammatory Pathways | RAs target stem cells via these pathways | aacrjournals.org |

This table summarizes the diverse interactions of this compound with inflammatory pathways and mediators in different biological systems.

Biological Functions and Physiological Roles of 11 Cis,13 Cis Retinoic Acid

Developmental Biology and Embryogenesis

Retinoic acid signaling is fundamental for vertebrate development, influencing the formation and patterning of various organs and tissues. mdpi.com The precise concentration of retinoic acid is critical, as both deficiency and excess can lead to developmental abnormalities. asu.edu

Role in Cell Proliferation and Differentiation

Generally, retinoic acid is a potent modulator of cell proliferation and differentiation. nih.gov For instance, different isomers of retinoic acid can induce differentiation in various cell types, including cancer cells. mdpi.com In the context of human follicular carcinoma cells, 13-cis-retinoic acid has been shown to reduce cell proliferation in a dose-dependent manner and promote a more differentiated state. nih.gov Similarly, in cholangiocarcinoma cells, 13-cis-retinoic acid was found to inhibit cell proliferation. spandidos-publications.com

Influence on Organ Development

Retinoic acid is essential for the development of numerous organs. mdpi.comnih.gov It plays a critical role in the development of the lungs and pancreas. mdpi.com The signaling pathway is integral for integrating various signals required for proper organogenesis. mdpi.com

Comparative Teratogenic Effects with Other Retinoids

Different retinoids exhibit varying degrees of teratogenicity. nih.gov For example, in rats, 13-cis-retinoic acid is a significantly less potent teratogen than all-trans-retinoic acid. nih.gov The teratogenic effects of retinoids can manifest as a range of birth defects, including craniofacial, cardiac, and central nervous system abnormalities. asu.edu The teratogenic potential is linked to the concentration of the retinoid and its metabolites within the embryo. nih.gov Studies in rabbits have shown that at high doses, 13-cis-retinoic acid can increase fetal resorptions and malformations. nih.gov

Cellular Processes

Retinoids are key regulators of fundamental cellular processes, including programmed cell death (apoptosis) and cell growth.

Apoptosis Regulation

Various isomers of retinoic acid have been shown to induce apoptosis in different cell lines. nih.gov For example, 13-cis-retinoic acid can induce apoptosis in human sebocytes and melanoma cells. nih.govresearchgate.net The induction of apoptosis by 13-cis-retinoic acid in sebocytes appears to occur through a mechanism independent of retinoic acid receptors. nih.govpsu.edu In melanoma cells, it has been observed to upregulate the expression of p53 and caspase-3, genes involved in promoting apoptosis, while inhibiting the anti-apoptotic protein bcl-2. researchgate.net

Cell Growth Modulation

Retinoids can significantly modulate cell growth. nih.gov Studies on human oral squamous-cell carcinoma cell lines have demonstrated that 13-cis-retinoic acid can inhibit cellular growth. nih.gov Furthermore, in human meibomian gland epithelial cells, 13-cis-retinoic acid has been found to inhibit cell proliferation. researchgate.net This modulation of cell growth is a key aspect of the therapeutic effects of retinoids in various conditions.

Anti-proliferative Effects

(11-cis,13-cis)-Retinoic acid, more commonly known as 13-cis-retinoic acid (13cRA), demonstrates significant anti-proliferative effects across various cell types. This compound is a member of the retinoid family, which is structurally related to vitamin A and is known to regulate a wide range of biological processes including cell proliferation, differentiation, and apoptosis spandidos-publications.comnih.gov. Preclinical studies have consistently shown that 13cRA can inhibit the proliferation of several types of cancer cells, including those of the breast, stomach, and lungs spandidos-publications.com.

The mechanism behind its anti-proliferative action often involves the induction of cell cycle arrest. For instance, in cholangiocarcinoma cells, 13cRA has been shown to inhibit cell cycle progression at the G2/M phase spandidos-publications.com. In human sebocytes, it was found to induce cell cycle arrest by decreasing DNA synthesis and the expression of cyclin D1, while increasing the levels of the protein p21 spandidos-publications.com. This modulation of cell cycle regulators is a key pathway through which retinoids exert their growth-inhibitory effects spandidos-publications.com. Research has also highlighted the ability of 13cRA to inhibit the self-renewal, migration, and invasion of cancer cells, which are crucial aspects of cancer development and progression spandidos-publications.com.

The anti-proliferative activity of 13cRA is not uniform across all cell lines, with studies on breast cancer and melanoma cells showing different susceptibilities to its growth-inhibiting effects dntb.gov.ua. This suggests that the cellular context and the specific molecular profile of the cells play a crucial role in determining the efficacy of 13cRA.

Table 1: Summary of Anti-proliferative Effects of 13-cis-Retinoic Acid on Various Cancer Cell Lines

| Cell Type | Observed Effects | Key Mechanisms |

| Cholangiocarcinoma Cells | Inhibition of proliferation, self-renewal, migration, and invasion spandidos-publications.com. | Induces cell cycle arrest at the G2/M phase spandidos-publications.com. |

| Breast Cancer Cells | Inhibition of cell growth spandidos-publications.comdntb.gov.ua. | Varied susceptibility among different cell lines dntb.gov.ua. |

| Gastric Cancer Cells | Inhibition of proliferation spandidos-publications.com. | Induction of cell cycle arrest spandidos-publications.com. |

| Small-cell Lung Cancer Cells | Inhibition of proliferation spandidos-publications.com. | Not specified. |

Immune System Modulation

This compound is recognized for its unique immunomodulatory and anti-inflammatory properties, playing a significant role in regulating the complex network of the immune system nih.govnih.gov.

Regulation of Inflammatory Responses

13-cis-retinoic acid exerts notable control over inflammatory processes nih.gov. Its anti-inflammatory actions are mediated, in part, by its ability to influence transcription factors that govern the expression of inflammatory mediators. Retinoids can affect the activity of transcription factors such as AP-1 (activator protein-1) and NF-κB (nuclear factor-κB), which are central to the inflammatory cascade nih.gov.

Studies have demonstrated that 13-cis-retinoic acid can regulate the production of various cytokines. In animal models of angiogenesis, the onset of the process was associated with a significant increase in proinflammatory cytokines like Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) nih.gov. Administration of 13-cis-retinoic acid was found to differentially regulate this elevation of cytokines, suggesting a direct role in controlling the inflammatory microenvironment nih.gov. While treatment with 13-cis-retinoic acid has been shown to have profound effects on inflammatory markers, some studies have noted that IL-6 concentrations were unaffected during therapy but decreased significantly after treatment cessation researchgate.net. This combination of regulating proliferation, differentiation, and inflammation contributes to its therapeutic potential nih.gov.

Impact on Regulatory T Cell Formation and Immune Tolerance

Retinoic acid, as a class of molecules, is a critical regulator of both immunity and tolerance, particularly in mucosal tissues nih.gov. While much of the specific research has focused on all-trans-retinoic acid (ATRA), the broader functions of retinoids provide insight into the potential roles of the 13-cis isomer. Retinoic acid is known to promote the differentiation of Foxp3+ inducible regulatory T cells (Tregs), which are essential for maintaining immunological tolerance and preventing autoimmune diseases nih.govnih.gov.

The generation of these immunosuppressive Treg cells is enhanced by retinoic acid, which works in concert with Transforming Growth Factor-beta (TGF-β) nih.govmdpi.com. Retinoic acid enhances TGF-β signaling by increasing the expression and phosphorylation of Smad3, a key transcription factor for the induction of Foxp3 nih.gov. By promoting the generation of Tregs, retinoic acid helps to establish a state of immune tolerance nih.gov. This function is crucial in environments like the gut, where the immune system must tolerate commensal bacteria while remaining responsive to pathogens nih.gov.

Suppression of Proinflammatory Chemokines

The immunomodulatory effects of 13-cis-retinoic acid extend to the suppression of proinflammatory chemokines, which are signaling proteins that attract immune cells to sites of inflammation. In a model of chronic allograft nephropathy, a condition involving chronic inflammation, there were indications that chemokines such as RANTES/CCL5 and IP-10/CXCL10 contribute to the pathology nih.gov. Retinoids, including 13-cis-retinoic acid, are known to possess anti-inflammatory actions that can counteract such processes nih.gov.

Furthermore, 13-cis-retinoic acid treatment has been shown to inhibit the activation and nuclear translocation of several transcription factors, including subunits of NF-κB (p65, p50, c-Rel), c-fos, and activated transcription factor-2 in melanoma cells nih.gov. Since NF-κB is a master regulator of genes encoding proinflammatory cytokines and chemokines, its inhibition by 13-cis-retinoic acid provides a direct mechanism for the suppression of these inflammatory mediators nih.govnih.gov.

Table 2: Immunomodulatory Actions of Retinoic Acid

| Function | Specific Action | Key Molecules Involved |

| Regulation of Inflammation | Differentially regulates the production of proinflammatory cytokines nih.gov. | IL-1β, TNF-α, IL-6, NF-κB, AP-1 nih.govnih.gov. |

| Immune Tolerance | Promotes the differentiation of Foxp3+ regulatory T cells (Tregs) nih.govnih.gov. | TGF-β, Smad3, Foxp3 nih.gov. |

| Chemokine Suppression | Inhibits the activation of transcription factors that control chemokine expression nih.gov. | NF-κB, RANTES/CCL5, IP-10/CXCL10 nih.govnih.gov. |

Neurological Functions

Retinoids, including 13-cis-retinoic acid, play an important role in the development and function of the adult brain nih.govnih.gov. Retinoic acid signaling is involved in regulating synaptic plasticity, neurogenesis, and neuronal development nih.govfrontiersin.org.

Modulation of Brain Neurochemical Systems

13-cis-retinoic acid has been shown to influence neurochemical systems that are implicated in affective disorders, particularly the dopamine (B1211576) system nih.gov. Research in both animals and humans suggests that high doses of 13-cis-retinoic acid can induce depressive behaviors nih.govnih.gov.

Animal studies have provided insights into the neurological impact of this compound. Chronic administration of 13-cis-retinoic acid in mice was found to induce depression-like behavior nih.gov. This was associated with altered activity in the dentate gyrus, a brain region involved in emotion and memory nih.gov. The treatment led to an increase in the expression of c-Fos, a marker of neuronal activity, and shifted the excitatory-inhibitory balance in dentate granule cells toward excitation nih.gov. Specifically, it enhanced presynaptic glutamate (B1630785) release and increased the intrinsic excitability of these neurons nih.gov. Other research has measured cytochrome oxidase activity, an indicator of neuronal energy demand, to assess the effects of 13-cis-RA on neuronal metabolic activity and the interactions between the raphe nuclei and the hippocampal system researchgate.net. The collective evidence suggests that retinoids can influence neuronal function in the adult brain, with potential implications for mood and behavior nih.govdntb.gov.ua.

Correlation with Neurological Conditions (e.g., Depression, Suicidal Tendencies)

There is a body of evidence from both clinical and preclinical studies suggesting a correlation between 13-cis-retinoic acid, a stereoisomer of retinoic acid, and the emergence of depressive disorders and suicidal ideation. uva.nlresearchgate.net Since its initial marketing as a treatment for severe acne, 13-cis-retinoic acid has been associated with various psychiatric effects, including depression and mood swings. uva.nl

Preclinical studies using animal models have corroborated these clinical observations. For instance, daily administration of 13-cis-retinoic acid to adolescent mice has been shown to induce depression-related behaviors in laboratory tests such as the forced swimming test and the tail suspension test. uva.nlnih.gov Chronic administration of the compound reliably induced these behaviors in the animal models. nih.gov

The neurobiological mechanisms underlying these effects are thought to involve several brain systems. Evidence suggests that retinoic acid can induce hyperactivity of the hypothalamus-pituitary-adrenal (HPA) axis, a key system in the body's stress response that is often dysregulated in depression. uva.nl A preliminary PET scan study in humans indicated that treatment was associated with a decrease in orbitofrontal cortex metabolism, an area of the brain implicated in mood regulation. nih.gov Furthermore, research points to altered monoamine systems, such as serotonin (B10506), as part of the pathophysiology of retinoic acid-associated depression. uva.nl In-vitro studies using a cell line derived from rat embryonic raphe nuclei demonstrated that 13-cis-retinoic acid can alter intracellular serotonin and increase the levels of the 5-HT1A receptor and the serotonin reuptake transporter (SERT), which could lead to decreased availability of serotonin at the synapse. researchgate.net

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| Preclinical | Adolescent Male DBA/2J Mice | Induced depression-related behavior in forced swimming and tail suspension tests. | uva.nl |

| Preclinical | Adolescent Mice | Chronic administration induced depression-like behavior. | nih.gov |

| Clinical | Human Subjects (PET Study) | Associated with a decrease in orbitofrontal metabolism. | nih.gov |

| In Vitro | RN46A-B14 Cell Line (Rat Raphe Nuclei) | Increased 5-HT1A receptor and SERT protein levels, potentially reducing synaptic serotonin. | researchgate.net |

Retinoid (Visual) Cycle Inhibition

The retinoid (or visual) cycle is a critical enzymatic process in the retina that regenerates the visual chromophore, 11-cis-retinal (B22103), which is essential for vision. nih.govresearchgate.netnih.gov This cycle allows for the continuous function of photoreceptor cells (rods and cones) after they are exposed to light. wikipedia.org this compound has been shown to inhibit this vital cycle. nih.govpnas.org This inhibition is a proposed mechanism for the impaired night vision reported by some individuals undergoing therapy with the compound. nih.govpnas.org The inhibitory action has been shown to slow the recovery of rod photoreceptor signaling after exposure to intense light. nih.govpnas.org Research in animal models indicates that this inhibition can also protect photoreceptors from light-induced damage. nih.goviu.edu

Impact on 11-cis-Retinal Regeneration

A direct consequence of the inhibition of the visual cycle by 13-cis-retinoic acid is the slowed regeneration of 11-cis-retinal. nih.govpnas.org The visual cycle involves a series of reactions that convert all-trans-retinal (B13868) (the form produced after light absorption) back to 11-cis-retinal. mdpi.com Studies in both rats and mice have demonstrated that even a single dose of isotretinoin (B22099) markedly slows the regeneration of rhodopsin, the visual pigment in rods which is composed of the protein opsin and its 11-cis-retinal chromophore. nih.govpnas.org

High-performance liquid chromatography (HPLC) analysis of ocular retinoids following treatment revealed decreased levels of 11-cis-retinal. nih.govpnas.org Concurrently, there was an accumulation of biosynthetic intermediates, specifically 11-cis-retinyl esters and all-trans-retinyl esters. nih.govpnas.org This pattern of accumulation suggests an inhibition of the enzymes responsible for later steps in the cycle, such as 11-cis-retinol (B117599) dehydrogenase. nih.goviu.edu

Interaction with Retinoid-Binding Proteins

Retinoids are transported within and between cells by specific retinoid-binding proteins. These proteins, such as cellular retinaldehyde-binding protein (CRALBP), not only facilitate the transport of these hydrophobic molecules but also protect them from unwanted isomerization and deliver them to specific enzymes. nih.govnih.gov The inhibitory effect of 13-cis-retinoic acid on the visual cycle may be partly due to its interaction with these binding proteins. nih.gov It is hypothesized that 13-cis-retinoic acid could competitively bind to these proteins, thereby interfering with the normal transport and processing of the native retinoids involved in the visual cycle. nih.gov While direct binding studies are complex, the pattern of retinoid accumulation observed in vivo supports the idea that the normal flux of retinoids through the cycle is disrupted at the level of protein-mediated transport or enzymatic access. nih.gov

Endocrine and Metabolic System

This compound also exerts notable effects on the endocrine and metabolic systems, particularly concerning glucose homeostasis and lipid profiles. nih.govnih.gov

Effects on Insulin (B600854) Sensitivity and Glucose Metabolism

Studies in humans have demonstrated that therapy with 13-cis-retinoic acid can induce a reversible state of insulin resistance. nih.govresearchgate.net In one study involving healthy men treated for acne, insulin sensitivity was measured using the euglycemic hyperinsulinemic clamp technique, a gold-standard method. The results showed a significant reduction in total, oxidative, and non-oxidative glucose disposal rates during treatment. nih.gov These values returned to baseline levels after the cessation of therapy. nih.gov

Consistent with reduced insulin sensitivity, some studies have reported a statistically significant, albeit small, increase in glycated hemoglobin (HbA1c) levels, indicating higher average blood glucose over time. nih.govresearchgate.netnih.gov An increase in C-peptide levels has also been observed, suggesting the pancreas is producing more insulin to compensate for the resistance. researchgate.netnih.gov

| Parameter | Observation During Treatment | Outcome Post-Treatment | Reference |

|---|---|---|---|

| Total Glucose Disposal | Decreased (from 59 to 55 µmol/kg/min) | Returned to baseline | nih.gov |

| HbA1c | Increased (e.g., 4% increase from 5.2% to 5.4%) | Returned to baseline | nih.gov |

| C-peptide | Increased | Not specified | researchgate.netnih.gov |

| Insulin Sensitivity | Reduced | Reversible | nih.gov |

Modulation of Lipid Profiles

Treatment with 13-cis-retinoic acid is frequently associated with significant alterations in serum lipid profiles. nih.gov Multiple studies have consistently reported increases in serum cholesterol and triglyceride concentrations during therapy. nih.govnih.gov Specifically, the elevations are seen in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, as well as VLDL triglycerides. nih.gov

In addition to elevations in triglycerides and cholesterol, a reduction in high-density lipoprotein (HDL) cholesterol concentrations has also been observed. nih.gov These changes in lipid metabolism resemble some of the features of the insulin resistance syndrome. nih.gov In a study of acne patients, cholesterol and triglyceride levels increased significantly during a 3-month course of therapy, as did concentrations of VLDL and LDL phospholipids. nih.govnih.gov These lipid abnormalities were found to be reversible, with values returning to normal within a month after treatment was discontinued. nih.gov

Antiandrogenic Effects of this compound

This compound, more commonly known in scientific literature as 13-cis-retinoic acid or isotretinoin, exhibits notable antiandrogenic properties through a variety of mechanisms. These effects are not mediated by a single pathway but rather a combination of direct and indirect actions that modulate androgen synthesis, receptor activity, and signaling pathways. This multifaceted approach contributes to its physiological roles and therapeutic applications in androgen-related conditions.

One of the direct antiandrogenic mechanisms of this compound is its ability to competitively inhibit the activity of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme crucial for the synthesis of potent androgens. nih.gov Specifically, it targets the oxidative activity of retinol (B82714) dehydrogenase-4 (RoDH-4), which is responsible for converting 3α-androstanediol to dihydrotestosterone (B1667394) (DHT), a powerful androgen. nih.gov By acting as a competitive inhibitor, this compound reduces the formation of DHT, thereby diminishing androgenic stimulation in tissues where this pathway is active. nih.govresearchgate.net

Furthermore, this compound has been demonstrated to directly impact the androgen receptor (AR). Studies have shown that treatment with this compound can lead to a significant downregulation of AR levels in the skin. nih.gov One study in male patients with acne vulgaris reported a 2.6-fold decrease in the binding capacity of the skin's androgen receptor after three months of oral isotretinoin administration, without altering the receptor's binding affinity. nih.gov This reduction in the number of available androgen receptors curtails the ability of androgens to exert their effects on target cells.

The antiandrogenic effects of this compound are also mediated indirectly through its influence on other signaling pathways that interact with androgen signaling. A key pathway involves the insulin-like growth factor-1 (IGF-1). Research has indicated that this compound treatment can significantly decrease serum levels of IGF-1. jddonline.comresearchgate.netkarger.com Since IGF-1 signaling is known to interact with and enhance androgen receptor activation, a reduction in IGF-1 levels leads to an indirect suppression of androgenic activity. jddonline.com

Clinical and preclinical studies have provided data on the impact of this compound on various androgens and related hormones. For instance, studies in patients with recurrent prostate cancer have explored its effect on prostate-specific antigen (PSA), an androgen-regulated protein, with some showing a modest and transient reduction in PSA levels. aacrjournals.org

The collective evidence from these diverse research findings underscores the complex and multi-pronged antiandrogenic actions of this compound, involving enzymatic inhibition, receptor downregulation, and modulation of interconnected signaling pathways.

Detailed Research Findings on Antiandrogenic Effects

| Parameter | Pre-treatment | Post-treatment (3 months) | Fold Change | Reference |

|---|---|---|---|---|

| Androgen Receptor Binding Capacity (fmol/mg cytosolic protein) | 62 | 24 | 2.6-fold decrease | nih.gov |

| Hormone/Factor | Study Population | Treatment Duration | Observed Effect | Reference |

|---|---|---|---|---|

| Testosterone | Women with acne vulgaris | 3 months | Significant decrease | nih.gov |

| Dihydrotestosterone (DHT) | Women with acne vulgaris | 3 months | Significant decrease | nih.gov |

| Insulin-like Growth Factor-1 (IGF-1) | Acne vulgaris patients | 3 months | Significant decrease | researchgate.netkarger.com |

| Dehydroepiandrosterone (DHEA) | Women with acne vulgaris | 3 months | Significant increase | nih.gov |

11 Cis,13 Cis Retinoic Acid in Disease Mechanisms and Pathophysiology

Oncogenesis and Cancer Biology

13-cis-retinoic acid has demonstrated significant antitumor potential in both in vitro and in vivo studies across various cancer types. spandidos-publications.com Its effects are primarily mediated through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to modulate the expression of a multitude of genes involved in cell growth and differentiation. nih.govoup.com

A key aspect of the anticancer activity of 13-cis-retinoic acid lies in its ability to induce cellular differentiation. cncfhope.org In many malignancies, cancer cells are arrested in an immature, proliferative state. 13-cis-retinoic acid can help these cells mature into normal, non-cancerous cells. cncfhope.org This "differentiation therapy" is a cornerstone of its application in oncology. nih.govoup.com For instance, in acute promyelocytic leukemia (APL), retinoic acids can induce the differentiation of leukemic promyelocytes. nih.gov Similarly, it has been shown to induce cellular differentiation in refractory cutaneous Ki-1 lymphoma, leading to a more benign phenotype. nih.gov

The ability of retinoids to maintain normal epithelial differentiation underpins their role in chemoprevention. nih.gov By promoting the normal maturation of epithelial tissues, they can suppress or even revert the process of carcinogenesis. uspharmacist.com 13-cis-retinoic acid has been extensively studied as a chemopreventive agent, particularly in cancers of the head and neck, lung, and skin. aacrjournals.orgaacrjournals.orgfrontiersin.org It has been shown to reverse pre-malignant lesions like oral leukoplakia and reduce the incidence of second primary tumors in patients previously treated for head and neck squamous cell carcinoma (HNSCC). uspharmacist.comresearchgate.net

| Cancer Type | Study Focus | Key Finding | Reference |

|---|---|---|---|

| Head and Neck Cancer | Prevention of second primary tumors | High-dose 13-cis-retinoic acid reduced the incidence of second primary tumors. | nih.gov |

| Oral Leukoplakia | Treatment of premalignant lesions | High-dose 13-cis-retinoic acid resulted in a 67% clinical response rate compared to 10% in the placebo group. | uspharmacist.com |

| Lung Cancer | Chemoprevention in high-risk individuals | Inhaled low-dose 13-cis-retinoic acid was found to be an effective chemopreventive agent in a mouse model. | aacrjournals.org |

13-cis-retinoic acid inhibits tumor growth through several mechanisms, primarily by inducing cell cycle arrest and apoptosis. In cholangiocarcinoma cells, it has been shown to suppress cell proliferation by inducing cell cycle arrest at the G2/M phase. nih.gov This is achieved by regulating the expression of cell cycle-regulatory genes and proteins. nih.gov Studies in breast cancer cell lines have also demonstrated that both all-trans-retinoic acid and 13-cis-retinoic acid can inhibit growth and induce apoptosis. mdpi.com The growth-inhibitory effects of 13-cis-retinoic acid have been observed to be reversible in some HNSCC cell lines, with cells resuming normal growth after the removal of the compound. nih.gov

A complex aspect of retinoic acid therapy is its potential to induce the expression of resistance genes. While aiming to suppress cancer growth, 13-cis-retinoic acid can sometimes trigger pathways that lead to therapeutic resistance. For example, in glioblastoma, 13-cis-retinoic acid may induce the expression of resistance genes. nih.gov Research has identified potential resistance genes such as IL-8, HILDPA, IGFBPA, and ANGPTL4, whose upregulation by 13-cis-retinoic acid could be suppressed by combination therapy, for instance with thalidomide, suggesting a strategy to overcome this resistance. nih.gov

Retinoic acids, including 13-cis-retinoic acid, can exert their biological functions by regulating the expression of microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in gene regulation. nih.gov The interplay between retinoic acid and miRNAs is a significant area of cancer research. In human pancreatic adenocarcinoma cells, co-treatment of 13-cis-retinoic acid with 1,25-dihydroxyvitamin D3 was found to inhibit tumor necrosis factor-alpha (TNF-α) mediated cell invasion. plos.orgescholarship.org This effect was partly achieved by decreasing the expression of miR-221, which in turn led to an increased expression of the tissue inhibitor of metalloproteinase-3 (TIMP-3) protein. plos.orgescholarship.org This highlights a mechanism where 13-cis-retinoic acid modulates the miRNA network to suppress cancer cell invasion. plos.org

The therapeutic and chemopreventive potential of 13-cis-retinoic acid has been investigated in a range of specific cancers:

Leukemia: Retinoic acids are a cornerstone in the treatment of acute promyelocytic leukemia (APL). nih.govoup.com They induce the differentiation of malignant promyelocytes, leading to high rates of remission. nih.govyoutube.com While all-trans-retinoic acid (ATRA) is more commonly used, 13-cis-retinoic acid has also been used and has shown the ability to induce remission in heavily pretreated APL patients. nih.gov

Neuroblastoma: 13-cis-retinoic acid is an established part of the treatment for high-risk neuroblastoma. cncfhope.orgcancer.orgmdpi.com It is typically used as a maintenance therapy after high-dose chemotherapy and stem cell transplant to reduce the risk of cancer recurrence. cncfhope.orgcancer.org Its mechanism in neuroblastoma involves inducing neuronal differentiation and sustained growth arrest in cancer cell lines. mdpi.com

Pancreatic Cancer: The role of 13-cis-retinoic acid in pancreatic cancer is still under investigation, with some studies showing limited success. nih.gov Pilot studies combining 13-cis-retinoic acid with other agents like gemcitabine (B846) or interferon-alpha have been conducted in patients with advanced pancreatic carcinoma. nih.govnih.gov While these combinations were generally well-tolerated, they did not significantly improve response rates in all trials. nih.gov However, preclinical studies suggest that it can inhibit cell invasion, particularly when combined with other agents. plos.org

Head and Neck Cancer: 13-cis-retinoic acid has been extensively studied for the chemoprevention of head and neck squamous cell carcinoma (HNSCC). researchgate.netingentaconnect.com It has shown efficacy in reversing premalignant oral lesions and preventing the development of second primary tumors. uspharmacist.comresearchgate.net Both high and low doses have been evaluated, with high doses showing more significant effects but also greater toxicity. uspharmacist.comnih.gov

| Cancer Type | Therapeutic Application | Key Research Finding | Reference |

|---|---|---|---|

| Acute Promyelocytic Leukemia | Induction of differentiation | Induced complete remission in a heavily pretreated patient. | nih.gov |

| Neuroblastoma | Maintenance therapy to prevent relapse | Reduces the risk of cancer recurrence after chemotherapy and stem cell transplant. | cncfhope.orgcancer.org |

| Pancreatic Cancer | Combination therapy for advanced disease | Combination with gemcitabine was well-tolerated but did not significantly improve response rates in a pilot study. | nih.gov |

| Head and Neck Cancer | Chemoprevention | Demonstrated to reverse pre-malignant oral lesions and reduce the incidence of second primary tumors. | researchgate.netingentaconnect.com |

Fibrotic Diseases

The role of retinoic acid, including 13-cis-retinoic acid, in fibrotic diseases is complex and somewhat controversial. mdpi.com Fibrotic diseases, such as those affecting the liver, lungs, and kidneys, are characterized by the excessive accumulation of extracellular matrix. mdpi.com Retinoic acid is known to regulate the expression of extracellular matrix components and plays a significant role in these conditions. mdpi.com

Some studies suggest that retinoic acid has a beneficial, anti-fibrotic effect. For example, 13-cis-retinoic acid has been shown to act as a potent immunosuppressive and anti-fibrotic agent in a model of chronic kidney allograft nephropathy, preventing and inhibiting the progression of glomerulosclerosis and interstitial fibrosis. mdpi.comnih.gov In vitro studies have also shown that 13-cis-retinoic acid can decrease the secretion of inflammatory cytokines from macrophages. mdpi.com

However, other studies have reported contradictory findings, suggesting that retinoic acid can sometimes exacerbate fibrosis and induce the accumulation of extracellular matrix. mdpi.com These differing effects may be dependent on the specific context, dosage, and the signaling pathways involved. mdpi.com The liver, being the main storage site for vitamin A, is particularly relevant in this context, as any impairment in retinoic acid metabolism can affect the progression of liver fibrosis. frontiersin.org Further research is needed to fully elucidate the dual role of retinoic acid in fibrotic diseases. mdpi.com

Role in Extracellular Matrix Accumulation

(11-cis,13-cis)-Retinoic acid, also known as isotretinoin (B22099), has been observed to influence the deposition of extracellular matrix (ECM), a key process in the development of fibrotic diseases. nih.gov In experimental models of glomerulonephritis, retinoids have demonstrated the ability to reduce the accumulation of extracellular matrix. nih.gov The accumulation of ECM is a primary characteristic of renal interstitial fibrosis. nih.gov Studies on squamous cell carcinoma have shown that while short-term treatment with 13-cis retinoic acid can increase cellular adhesion to ECM proteins like type IV collagen, fibronectin, and laminin, longer-term treatment results in a decrease in adhesion. nih.gov This suggests a complex, time-dependent interaction between the compound and the components of the extracellular matrix. The remodeling and synthesis of the ECM are critical for tissue homeostasis, and disruptions, such as excessive deposition, are associated with pathological conditions. mdpi.com

Anti-fibrotic and Pro-fibrotic Effects

The effects of this compound on fibrosis are complex and can be contradictory. Several studies highlight its anti-fibrotic properties. It has been shown to act as a potent anti-fibrotic agent, capable of preventing and inhibiting the progression of glomerulosclerosis and interstitial fibrosis in animal models of chronic allograft nephropathy. nih.govmdpi.com In these models, it significantly reduced the expression of proteins associated with fibrosis, such as plasminogen activator inhibitor-1, transforming growth factor-β1, and collagens I and III. nih.govnih.gov

However, the therapeutic role of retinoic acid in fibrotic diseases remains a subject of debate. nih.govmdpi.com While some reports indicate that it can alleviate the accumulation of extracellular matrix, others suggest it can exacerbate fibrosis. nih.govmdpi.com This dual, "Janus-like" property underscores the need for further research to delineate the specific conditions under which its pro-fibrotic or anti-fibrotic actions predominate. mdpi.com For instance, in the context of Meibomian gland dysfunction, exposure to 13-cis retinoic acid is associated with periacinar fibrosis. nih.gov

| Effect Type | Finding | Associated Condition |

| Anti-fibrotic | Acts as a potent agent to prevent and inhibit the progression of glomerulosclerosis and interstitial fibrosis. | Chronic Allograft Nephropathy |

| Anti-fibrotic | Reduces the expression of fibrosis-associated proteins (e.g., TGF-β1, collagens I and III). | Chronic Allograft Nephropathy |

| Pro-fibrotic | Associated with periacinar fibrosis. | Meibomian Gland Dysfunction |

Application in Chronic Allograft Nephropathy

This compound has demonstrated significant therapeutic potential in the context of chronic allograft nephropathy (CAN), a condition characterized by chronic inflammation and fibrosis. nih.govnih.gov In a rat model of chronic kidney transplantation, 13-cis-retinoic acid acted as a potent immunosuppressive and anti-fibrotic agent, effectively preventing and inhibiting the progression of CAN. nih.govmdpi.comnih.gov

Treatment with this compound led to a dramatic reduction in chronic rejection damage, including subendothelial fibrosis of preglomerular vessels and chronic tubulointerstitial damage. nih.govnih.gov Furthermore, it significantly diminished the number of infiltrating mononuclear cells and their proliferative activity. nih.govnih.gov At the molecular level, the expression of various chemokines and proteins associated with fibrosis was strikingly lower in treated allografts. nih.govnih.gov These findings suggest that 13-cis-retinoic acid can preserve renal function and morphology in the setting of chronic allograft rejection. nih.gov

Ocular Surface Diseases

Meibomian Gland Dysfunction (MGD)

Exposure to this compound is a significant risk factor for the development of Meibomian Gland Dysfunction (MGD), a primary cause of dry eye disease. nih.govresearchgate.net The compound is known to induce MGD, leading to a variety of adverse effects on the meibomian glands. nih.gov These include ductal keratinization, degeneration of acinar cells, periacinar fibrosis, and glandular atrophy. nih.gov Such changes result in reduced and abnormal meibum secretions, which in turn leads to tear film instability, hyperosmolarity, and symptoms of dry eye and blepharitis. nih.gov The toxicity of 13-cis retinoic acid to the lipid-producing cells of the meibomian glands, even at low concentrations, may play a crucial role in the development of MGD in individuals using this medication. arvojournals.org

Effects on Meibomian Gland Epithelial Cells

In vitro studies on immortalized human meibomian gland epithelial cells (HMGECs) have elucidated the cellular mechanisms by which this compound induces MGD. nih.govresearchgate.net Exposure to the compound inhibits cell proliferation and induces cell death in a time- and dose-dependent manner. nih.govnih.govnih.govresearchgate.net

Furthermore, it significantly alters the expression of thousands of genes involved in critical cellular processes such as proliferation, death, differentiation, keratinization, and inflammation. researchgate.netnih.gov Specifically, 13-cis retinoic acid has been shown to increase the generation of inflammatory mediators like interleukin-1β and matrix metallopeptidase 9. researchgate.netnih.gov It also suppresses the synthesis of meibum and the expression of proteins related to meibocyte differentiation. nih.gov These multifaceted effects on meibomian gland epithelial cells are believed to be directly responsible for its induction of MGD. nih.govresearchgate.netnih.gov

| Cellular Effect | Specific Finding |

| Cell Viability | Inhibits cell proliferation and induces cell death. |

| Gene Expression | Significantly alters the expression of over 6,700 genes. |

| Inflammation | Promotes the expression of inflammatory mediators (e.g., Interleukin-1β, Matrix Metallopeptidase 9). |

| Lipid Synthesis | Suppresses meibum synthesis and the expression of differentiation-related proteins. |

Dermatological Conditions

This compound has been widely utilized in the treatment of a variety of dermatological conditions, ranging from benign but serious disorders to preneoplastic and neoplastic lesions. nih.govmdpi.comnih.gov Its therapeutic efficacy stems from its effects on cell differentiation, proliferation, and apoptosis. nih.gov

The primary indication for its use is severe acne vulgaris. mdpi.com However, its application extends to a broad spectrum of other skin ailments, including:

Rosacea mdpi.com

Seborrheic dermatitis mdpi.com

Hidradenitis suppurativa mdpi.com

Lichen planus mdpi.com

Pityriasis rubra pilaris mdpi.com

Darier's disease karger.com

Folliculitis decalvans mdpi.com

In addition to these inflammatory and genetic skin disorders, it has shown activity against certain skin malignancies and premalignant conditions, such as keratoacanthoma and squamous cell carcinoma. nih.govmdpi.com In animal models, it has demonstrated potent antipromoter activity against cancers initiated by chemical, physical, or viral agents. nih.gov

Impact on Sebaceous Gland Function

This compound, also known as 13-cis-retinoic acid or isotretinoin, is a potent agent that significantly affects the function and structure of sebaceous glands. jci.orgmdpi.com Its primary impact is a dramatic reduction in the size of these glands and a corresponding decrease in sebum secretion. jci.orgpsu.edu Histological and planimetric studies have demonstrated a marked decrease in sebaceous gland size, in some cases up to 90% of the pretreatment values, following therapy. nih.gov

The mechanisms behind this sebosuppressive effect are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest in sebocytes, the cells that constitute the sebaceous glands. psu.edunih.govcore.ac.uk Studies on SEB-1 sebocytes, an immortalized human sebaceous gland cell line, show that 13-cis-retinoic acid induces apoptosis, an effect not seen with other isomers like 9-cis-RA or all-trans-retinoic acid (ATRA). psu.edu This apoptotic effect is mediated, at least in part, by the expression of neutrophil gelatinase–associated lipocalin (NGAL). jci.orgnih.gov

Furthermore, 13-cis-retinoic acid is a potent inhibitor of both cell proliferation and lipid synthesis within human sebocytes. nih.gov It causes dose- and time-dependent decreases in the number of viable sebocytes. core.ac.uk This reduction is attributed to cell cycle arrest and the direct inhibition of lipid synthesis. nih.govnih.gov Specifically, it has been shown to decrease the synthesis of triglycerides and wax/stearyl esters. nih.gov This comprehensive impact on sebocyte proliferation, differentiation, and apoptosis leads to a significant and effective reduction in sebum production. mdpi.comnih.govnih.gov

Research Findings on the Impact of this compound on Sebaceous Gland Function

| Mechanism of Action | Observed Effect | Supporting Evidence |

|---|---|---|

| Sebum Production Inhibition | Up to 90% decrease in sebum production. mdpi.comnih.gov | Directly inhibits lipid synthesis, particularly triglycerides and wax/stearyl esters. nih.gov |

| Sebaceous Gland Size Reduction | Marked histological and planimetric decrease in gland size. nih.gov | Results from decreased sebocyte proliferation and induction of apoptosis. psu.edunih.gov |

| Induction of Apoptosis | Induces programmed cell death in sebocytes. nih.govcore.ac.uk | Mediated by Neutrophil gelatinase–associated lipocalin (NGAL). jci.org This effect is specific to 13-cis-RA and not observed with ATRA or 9-cis-RA. psu.edu |

| Cell Cycle Arrest | Inhibits sebocyte proliferation. nih.gov | Causes significant dose- and time-dependent decreases in viable sebocytes. core.ac.uk |

Normalization of Keratinocyte Differentiation

This compound plays a crucial role in normalizing the differentiation of keratinocytes, the primary cells of the epidermis. mdpi.comnih.gov In hyperkeratotic conditions, where keratinocyte proliferation is high, the normalizing activity of retinoids is believed to be primarily achieved through the modulation of cell differentiation rather than a direct inhibition of cell growth. nih.gov

Retinoids, including 13-cis-retinoic acid, regulate the expression of keratins, which are essential structural proteins in the epidermis. nih.govnih.gov The compound can down-regulate the expression of certain keratins, such as keratin (B1170402) 14, while up-regulating others, like keratin 17. nih.gov By modulating the expression of these proteins, it influences the process of keratinization and helps to restore a balanced epidermal turnover. mdpi.com

The effect of 13-cis-retinoic acid on keratinocyte proliferation can vary depending on the cell density. nih.gov In laboratory models with low cell densities, it can increase proliferation, which may explain certain skin changes observed with topical retinoid use. nih.gov However, in models with high cell densities, which mimic hyperproliferative skin disorders, it shows little effect on proliferation, highlighting that its therapeutic benefit stems from modulating differentiation. nih.gov This regulation of keratinocyte differentiation helps to prevent the clogging of pores by dead cells, a key factor in certain skin pathologies. mdpi.com

Cardiovascular Diseases

Emerging research indicates a complex relationship between this compound and cardiovascular health, particularly concerning the regulation of blood pressure and vascular remodeling.

Regulation of Angiotensin II Signaling

This compound has been shown to directly influence the renin-angiotensin system, a critical regulator of cardiovascular homeostasis. Specifically, it down-regulates the angiotensin II type 1 (AT1) receptor. nih.govbioscientifica.com Angiotensin II, by binding to the AT1 receptor, mediates vasoconstriction and cell growth, contributing to vascular lesions and hypertension. ahajournals.orgnih.gov

Studies using rat liver epithelial and aortic smooth muscle cells have demonstrated that 13-cis-retinoic acid specifically reduces AT1 receptor protein and mRNA levels in a dose- and time-dependent manner. nih.govscispace.com This down-regulation leads to a reduced cellular response to Angiotensin II, such as decreased intracellular calcium release. nih.govbioscientifica.com

Interestingly, this effect on the AT1 receptor appears to be independent of the classical retinoic acid receptor (RAR) and retinoid X receptor (RXR) pathways. nih.govbioscientifica.com Instead, the mechanism involves the activation of MAP kinase p42/p44. nih.govbioscientifica.com By transcriptionally inhibiting the AT1 receptor, 13-cis-retinoic acid can interfere with the proproliferative and vasoconstrictive actions of Angiotensin II, suggesting a potential therapeutic role in conditions where the AT1 receptor is deregulated. nih.govahajournals.org

Implications for Hypertension

The regulation of Angiotensin II signaling by this compound has direct implications for hypertension. The renin-angiotensin system plays a pivotal role in the pathophysiology of essential hypertension. nih.gov While much of the research on retinoids and blood pressure has focused on all-trans-retinoic acid (atRA), which has been shown to reduce blood pressure in spontaneously hypertensive rats, there is also evidence linking 13-cis-retinoic acid to blood pressure regulation. nih.govnih.govbohrium.com

One significant study found that patients with idiopathic pulmonary arterial hypertension had significantly lower plasma levels of both all-trans-retinoic acid and 13-cis-retinoic acid compared to healthy individuals. ahajournals.org This correlation suggests that reduced levels of endogenous retinoic acid may be a factor in the vascular remodeling and pathophysiology of this form of hypertension. ahajournals.org Conversely, other studies have noted that low blood retinol (B82714) levels are found in individuals with hypertension, and that higher retinol levels are associated with a reduced risk of stroke in hypertensive patients. frontiersin.org

The ability of retinoids to down-regulate the AT1 receptor and modulate other components of the renin-angiotensin system provides a mechanistic basis for their potential in managing hypertension. nih.govbohrium.com The collective findings suggest that maintaining adequate levels of retinoic acid isomers may be important for cardiovascular health and that they could influence pulmonary and systemic vascular remodeling. ahajournals.org

Research Findings on this compound in Cardiovascular Disease

| Area of Impact | Mechanism/Finding | Significance |

|---|---|---|

| Angiotensin II Signaling | Down-regulates the Angiotensin II Type 1 (AT1) receptor protein and mRNA. nih.govbioscientifica.com | Reduces cellular response to Angiotensin II, a key vasoconstrictor and growth promoter. nih.govahajournals.org |

| Mechanism of AT1 Regulation | Mediated by MAP kinase p42/p44 activation; independent of RAR/RXR receptors. nih.govbioscientifica.com | Represents a novel pathway for retinoid action in the cardiovascular system. nih.gov |

| Hypertension | Patients with idiopathic pulmonary arterial hypertension have significantly lower plasma levels of 13-cis-retinoic acid. ahajournals.org | Suggests a potential role for the compound in the pathophysiology and potential treatment of hypertension. ahajournals.org |

Q & A

Q. What are the standard protocols for synthesizing and purifying (11-cis,13-cis)-retinoic acid in laboratory settings?

- Methodological Guidance : Synthesis typically involves stereoselective isomerization of all-trans-retinoic acid under controlled light or thermal conditions. Purification requires reverse-phase HPLC with UV detection (λ = 340–350 nm) to resolve geometric isomers. Ensure inert gas (e.g., nitrogen) is used during synthesis to prevent oxidation . Analytical validation via mass spectrometry (exact mass: 300.2089 g/mol) and nuclear magnetic resonance (NMR) is critical to confirm isomer purity (>90%) and structural integrity .

Q. How should researchers design dose-response experiments for this compound in cell culture models?

- Experimental Design : Use a logarithmic concentration range (e.g., 1 nM–10 µM) to assess biological activity. Include solvent controls (e.g., DMSO ≤0.1% v/v) and validate cell viability via MTT assays. For gene expression studies (e.g., retinoic acid receptor targets), pair treatment with cycloheximide to distinguish primary transcriptional effects from secondary responses . Statistical analysis should employ ANOVA with post-hoc corrections for multiple comparisons .

Q. What analytical techniques are recommended for distinguishing this compound from other isomers?